molecular formula C22H16ClFN4O3 B2791425 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1112419-51-8

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2791425
CAS No.: 1112419-51-8
M. Wt: 438.84
InChI Key: IRQNWQRQZQJOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O3 and its molecular weight is 438.84. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O3/c1-13-2-8-17(10-18(13)24)25-19(29)12-28-11-15(5-9-20(28)30)22-26-21(27-31-22)14-3-6-16(23)7-4-14/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQNWQRQZQJOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. Its structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN4O2C_{21}H_{19}ClN_{4}O_{2}, with a molecular weight of approximately 396.88 g/mol. The key functional groups include:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Dihydropyridine moiety : Associated with cardiovascular effects and calcium channel blocking properties.
  • Chlorophenyl and fluoro-methylphenyl substitutions : These groups may enhance lipophilicity and bioactivity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example:

  • Cytotoxicity Studies : Compounds containing the oxadiazole moiety have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro studies demonstrated that derivatives with oxadiazole exhibited IC50 values ranging from 6.2 μM to 43.4 μM against specific cancer lines .
CompoundCancer Cell LineIC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF7 (Breast)43.4

Antimicrobial Activity

The presence of the oxadiazole and chlorophenyl groups suggests potential antimicrobial properties:

  • In vitro Studies : Similar compounds have been evaluated for their antibacterial and antifungal activities, showing effectiveness against various pathogens . For instance, compounds derived from oxadiazoles exhibited higher antibacterial activity than antifungal activity in several studies.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of metabolic enzymes such as cyclooxygenase (COX) and protein kinases, which are crucial in cancer progression and inflammation .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that modifications in substituents significantly affected their potency .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxadiazole-based compounds, demonstrating their effectiveness against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. The incorporation of the chlorophenyl group may enhance these effects by improving lipophilicity and cellular uptake.

Case Study: Antimicrobial Activity

In a study conducted on various oxadiazole derivatives, including this compound, it was found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for new antimicrobial agents .

Anticancer Research

Another prominent application of this compound is in anticancer research . Studies have shown that compounds containing oxadiazole and dihydropyridine motifs can induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In vitro studies demonstrated that this compound can trigger apoptotic pathways in human cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity, suggesting that the compound effectively induces programmed cell death .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

A study highlighted the ability of the compound to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. Inhibition assays showed promising results, with the compound exhibiting competitive inhibition characteristics .

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